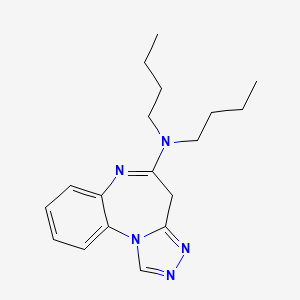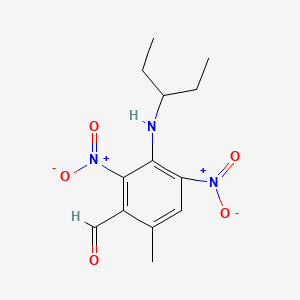
N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by the fusion of a triazole ring with a benzodiazepine ring, which imparts unique chemical and biological properties. It has garnered interest in various fields of scientific research due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is conducted in anhydrous ethanol at around 45°C for 18-26 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored for its efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring but differ in their biological activities and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different fusion pattern and exhibit distinct pharmacological properties.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are known for their kinase inhibitory activities and are used in cancer research.
The uniqueness of this compound lies in its specific fusion of triazole and benzodiazepine rings, which imparts a unique set of chemical and biological properties.
Propriétés
| 137731-09-0 | |
Formule moléculaire |
C18H25N5 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N,N-dibutyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H25N5/c1-3-5-11-22(12-6-4-2)17-13-18-21-19-14-23(18)16-10-8-7-9-15(16)20-17/h7-10,14H,3-6,11-13H2,1-2H3 |
Clé InChI |
ZREDQPSOMJADFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=NC2=CC=CC=C2N3C=NN=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)





